molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0

4,7-Dimethyl-1H-benzo[d]imidazole

Cat. No. B009653
Key on ui cas rn: 101102-39-0
M. Wt: 146.19 g/mol
InChI Key: UYWXGJXLVYLKDI-UHFFFAOYSA-N
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Patent
US05541210

Procedure details

To a cold (ice bath) solution of 4,7-dimethylbenzimidazole (1 g) in concentrated sulfuric acid (8 mL) is added dropwise concentrated nitric acid (0.37 mL), over 50 minutes. The mixture is stirred an additional 30 minutes in the ice bath, then poured into a mixture of crushed ice (30 mL) and ammonium hydroxide (30 mL). The resulting mixture is extracted with ethyl acetate. The extract is dried over MgSO4 and rotary evaporated to afford 4,7-dimethyl-5-nitrobenzimidazole as a dark tan solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[C:5]([CH3:11])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13].[OH-].[NH4+]>S(=O)(=O)(O)O>[CH3:11][C:5]1[C:6]2[NH:7][CH:8]=[N:9][C:10]=2[C:2]([CH3:1])=[CH:3][C:4]=1[N+:12]([O-:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=2N=CNC21)C
Name
Quantity
0.37 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC1=C(C=C(C=2N=CNC21)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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